

# p-(Dimethylamino)cinnamic acid melting point and boiling point

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## Compound of Interest

Compound Name: *p*-(Dimethylamino)cinnamic acid

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An In-depth Technical Guide to the Thermal Properties of **p-(Dimethylamino)cinnamic Acid**

## Introduction

**p-(Dimethylamino)cinnamic acid**, also known as 4-(Dimethylamino)cinnamic acid, is a derivative of cinnamic acid featuring a dimethylamino group at the para position of the phenyl ring. Its chemical structure, with both an electron-donating group (the dimethylamino moiety) and a conjugated system, imparts interesting photochemical properties, making it a valuable compound in various research and development sectors. It serves as a building block in the synthesis of pharmaceuticals and dyes and is utilized in the development of fluorescent probes and sensors.[1] A thorough understanding of its fundamental physical properties, particularly its response to thermal energy, is critical for its application in synthesis, purification, and formulation.

This guide provides a detailed analysis of the melting and boiling points of **p-(Dimethylamino)cinnamic acid**. It moves beyond a simple recitation of values to explore the underlying physicochemical principles and the experimental methodologies used for their determination, offering field-proven insights for researchers, scientists, and drug development professionals.

## Melting Point: A Transition Marked by Decomposition

The melting point of a pure crystalline solid is a sharp, characteristic temperature at which it transitions from the solid to the liquid phase. For **p-(Dimethylamino)cinnamic acid**, this transition is accompanied by thermal decomposition, a critical factor for any experimental or scale-up work.

## Reported Melting Point Values

Multiple sources consistently report the melting point of **p-(Dimethylamino)cinnamic acid** to be in the range of 227-228 °C, with the crucial qualifier that the substance decomposes at this temperature.<sup>[2][3][4]</sup> This is often denoted as "(dec.)".

Property	Value	Source(s)
Melting Point	227-228 °C (dec.)	ChemicalBook <sup>[2][3]</sup> , Sigma-Aldrich, Guidechem <sup>[4]</sup>
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub>	PubChem <sup>[5]</sup> , NIST <sup>[6]</sup>
Molecular Weight	191.23 g/mol	PubChem <sup>[5]</sup> , Sigma-Aldrich <sup>[7]</sup>
CAS Number	1552-96-1	Sigma-Aldrich <sup>[7]</sup> , Fisher Scientific <sup>[8]</sup>

The notation "(dec.)" signifies that the compound decomposes upon melting. This means that at this temperature, chemical bonds within the molecule begin to break, leading to the formation of different, simpler substances. The observed "melting" is therefore an irreversible process.

## Causality Behind Experimental Determination: The Capillary Method

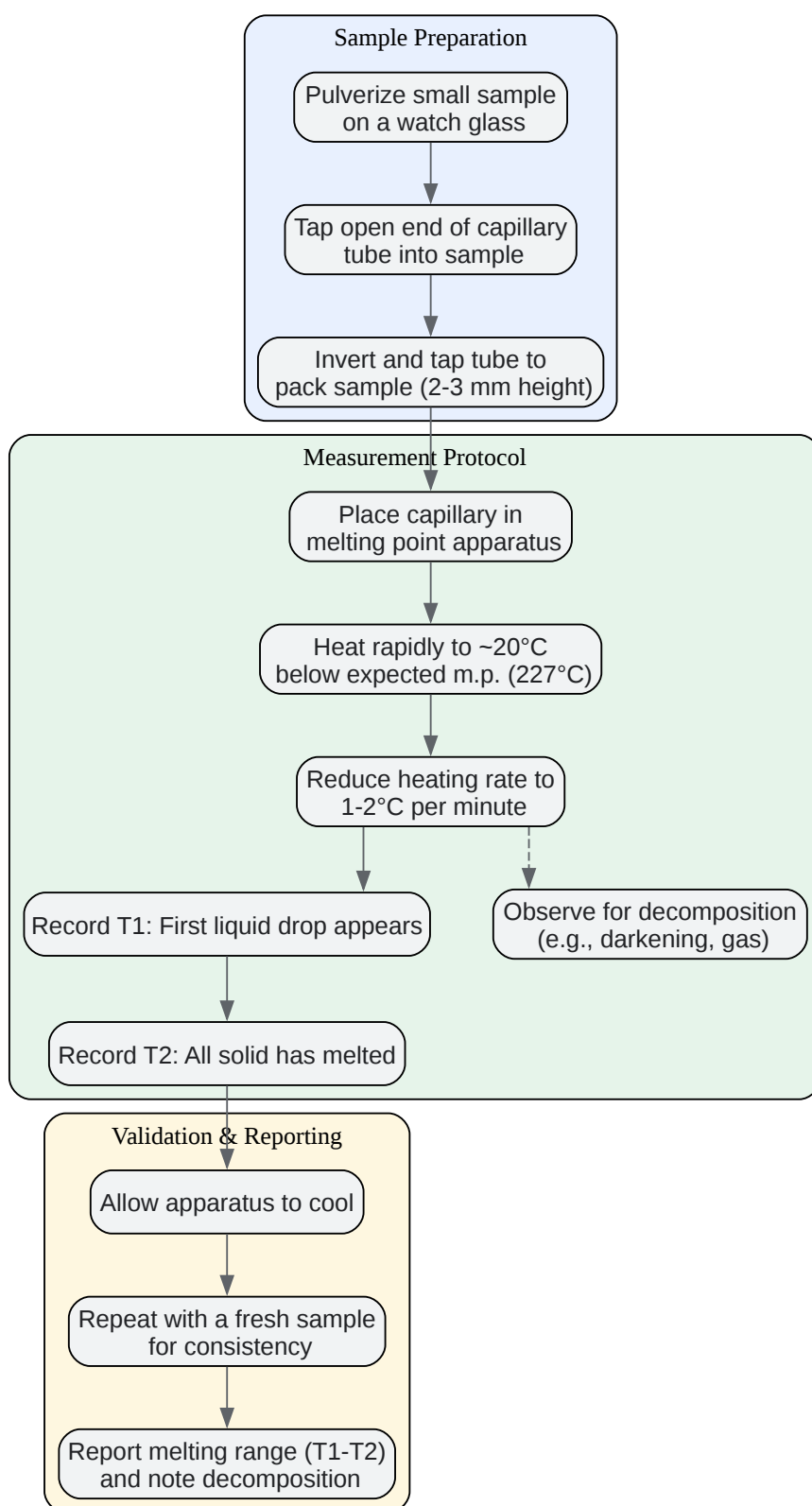
The most common and reliable method for determining the melting point of a crystalline solid like **p-(Dimethylamino)cinnamic acid** is the capillary melting point technique.<sup>[9]</sup> The choice of this method is based on its precision, small sample requirement, and the ability to carefully control the heating rate.

Principle of the Method: A small, pulverized sample of the compound is packed into a thin-walled capillary tube and heated in a controlled manner. The temperature at which the first

droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) define the melting point range. For a pure, stable compound, this range is typically narrow (0.5-1.0 °C). The observation of decomposition (e.g., color change, gas evolution) during this process is a key finding and must be recorded.

## Experimental Workflow: Melting Point Determination

The following diagram illustrates the logical flow of a self-validating melting point determination protocol.



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Caption: Workflow for Capillary Melting Point Determination.

## Boiling Point: A Theoretical Consideration

Unlike the melting point, the boiling point of **p-(Dimethylamino)cinnamic acid** is not a practically determined value due to its thermal instability.

### Estimated Boiling Point Values

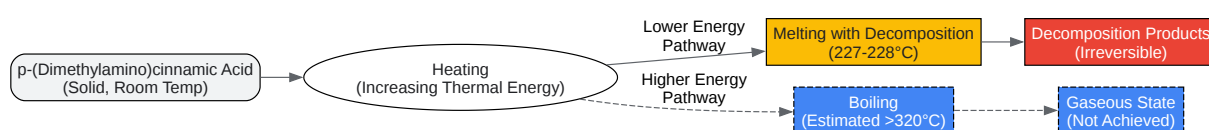
Several chemical databases provide estimated or predicted boiling points for this compound. It is critical for researchers to understand that these are not experimental values but are calculated using computational models.

Property	Value	Source(s)
Estimated Boiling Point	326.97 °C (rough estimate)	ChemicalBook[2][3]
Estimated Boiling Point	360.3 °C at 760 mmHg	BOC Sciences[10]

### The Challenge of Thermal Decomposition

The primary reason a boiling point is not experimentally determined is that the energy required to bring **p-(Dimethylamino)cinnamic acid** to its boiling temperature far exceeds the energy threshold for its decomposition. The compound melts at 227-228 °C with decomposition.[2] Since boiling occurs at a significantly higher temperature than melting, the molecule will have already broken down long before it can vaporize into a gaseous state at atmospheric pressure.

This concept can be visualized as a competition between two thermal processes: phase transition (boiling) and chemical reaction (decomposition).



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Caption: Thermal Pathways: Decomposition vs. Boiling.

For professionals in drug development, this is a crucial insight. It implies that purification methods like atmospheric distillation are unsuitable for this compound. Instead, purification must be achieved through methods appropriate for solids, such as recrystallization.[2] Techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) would be the appropriate experimental methods to quantitatively study the thermal stability and decomposition profile, rather than attempting to measure a boiling point.

## Detailed Experimental Protocol: Capillary Melting Point Determination

This protocol is designed as a self-validating system to ensure accuracy and reproducibility.

Objective: To accurately determine the melting point range of a sample of **p-(Dimethylamino)cinnamic acid** and observe its behavior upon melting.

Materials:

- **p-(Dimethylamino)cinnamic acid** (sample)
- Melting point apparatus (e.g., Mel-Temp or similar)
- Melting point capillary tubes (sealed at one end)
- Watch glass or mortar and pestle
- Spatula

Procedure:

- Sample Preparation:
  - Place a small amount (10-20 mg) of the crystalline **p-(Dimethylamino)cinnamic acid** sample onto a clean, dry watch glass.
  - Using the flat end of a spatula, crush the sample into a fine powder. This ensures uniform packing and efficient heat transfer.

- Invert a capillary tube and press the open end into the powder until a small amount enters the tube.
- Invert the tube and tap it gently on a hard surface to cause the powder to fall to the sealed end. Repeat until the sample is packed to a height of 2-3 mm. A densely packed, small sample is key to a sharp, observable melting range.
- Preliminary (Rapid) Determination:
  - Place the packed capillary into the heating block of the melting point apparatus.
  - Set the heating rate to a high value (e.g., 10-20 °C/min).
  - Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate and saves time during the accurate determination. Let the apparatus cool significantly before proceeding.
- Accurate Determination:
  - Insert a new, freshly packed capillary tube into the apparatus.
  - Heat rapidly to a temperature approximately 20 °C below the approximate melting point found in the preliminary run.
  - Crucially, reduce the heating rate to 1-2 °C per minute. This slow rate is essential for allowing the temperature of the sample to equilibrate with the heating block and thermometer, ensuring an accurate reading.
  - Record the temperature ( $T_1$ ) at which the very first drop of liquid becomes visible.
  - Continue heating at the slow rate and record the temperature ( $T_2$ ) at which the last solid crystal melts into a liquid.
  - During this process, carefully observe the sample for any changes in appearance, such as darkening of color (from its typical yellow/beige) or the evolution of gas, which are indicators of decomposition.[\[2\]](#)
- Validation and Reporting:

- Allow the apparatus to cool.
- Conduct a second accurate determination using another fresh sample to ensure the results are reproducible. The two measurements should agree within 1-2 °C.
- The final result should be reported as a melting range ( $T_1 - T_2$ ), including the observation of decomposition. For example: "Melting Point: 227-228 °C (with decomposition)."

## Conclusion

The thermal analysis of **p-(Dimethylamino)cinnamic acid** reveals a compound with a high melting point of 227-228 °C, a transition that is invariably accompanied by decomposition. This inherent thermal instability precludes the experimental determination of a boiling point at atmospheric pressure; any listed boiling points are purely computational estimates. For scientists and researchers, this knowledge is paramount, guiding purification strategies away from distillation and towards methods like recrystallization, and underscoring the importance of thermal analysis techniques like TGA/DSC for understanding the compound's stability limits.

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